2-(2-(4-Chlorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
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Overview
Description
2-(2-(4-Chlorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a dihydropyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chlorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and crystallization are commonly employed for purification .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Chlorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-(4-Chlorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(2-(4-Chlorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: Shares the chlorophenyl group but lacks the pyrimidinone ring.
2,2-bis(4-Chlorophenyl)acetic acid: Contains two chlorophenyl groups and is structurally related.
Thiazole derivatives: Similar in having heterocyclic rings with potential biological activities .
Uniqueness
2-(2-(4-Chlorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is unique due to its specific combination of functional groups and the presence of the dihydropyrimidinone ring.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-7-10(6-11(17)18)13(19)16-12(15-7)8-2-4-9(14)5-3-8/h2-5H,6H2,1H3,(H,17,18)(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWBVJWEGQWKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC=C(C=C2)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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